5-Bromo-2-(2-methoxyethylamino)pyrimidine
Overview
Description
5-Bromo-2-(2-methoxyethylamino)pyrimidine is a useful research compound. Its molecular formula is C7H10BrN3O and its molecular weight is 232.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
5-Bromo-2-(2-methoxyethylamino)pyrimidine derivatives have been investigated for their potential in antiviral therapy. Research has shown that certain 5-substituted 2,4-diaminopyrimidine derivatives can significantly inhibit the replication of retroviruses in cell cultures, displaying promising antiretroviral activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Biheterocycles
This compound serves as a precursor in the synthesis of biheterocyclic compounds. One study utilized it for synthesizing a new series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, which could be valuable in developing new pharmacological agents (Aquino, Lobo, Leonel, Martins, Bonacorso, & Zanatta, 2017).
Microwave-assisted Synthesis
Another application includes microwave-assisted synthesis methods. Research demonstrates the use of this compound in synthesizing new 5-(arylamino)pyrimidines, which has applications in developing new medicinal compounds with antibacterial properties (Verbitskiy, Baskakova, Belyaev, Vakhrusheva, Eremeeva, Rusinov, & Charushin, 2021).
Spectroscopic Analysis
The compound is also the subject of spectroscopic analysis to understand its electronic properties and potential interactions. For example, 5-bromo-2-hydroxy pyrimidine, closely related to this compound, was studied using spectroscopic methods to evaluate its electronic properties and molecular interactions (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).
Antimicrobial Activity
Studies also include the synthesis of novel pyrimidine derivatives with potential antimicrobial activity. These compounds, synthesized using this compound, are evaluated for their effectiveness against various microbes (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Synthesis of Natural Alkaloids
The compound is also used in the synthesis of natural alkaloids, such as variolin B, through palladium-mediated functionalization. This showcases its role in complex chemical syntheses for pharmaceutical applications (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Safety precautions include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Mechanism of Action
Pharmacokinetics
, which may influence its bioavailability and pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(2-methoxyethylamino)pyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(2-methoxyethylamino)pyrimidine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nucleophilic compounds under specific conditions . These interactions can lead to modifications in the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can impact metabolic processes by interacting with key enzymes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, it has been found to undergo nucleophilic displacement reactions, which can modify the structure and function of target molecules . These interactions can result in alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under specific conditions, but its activity may diminish over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm . Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of specific metabolites, thereby affecting overall cellular metabolism . The compound’s role in these pathways is critical for understanding its broader impact on cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its activity, as it needs to reach target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules and exert its effects
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-12-3-2-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDHZHFCKYPDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398191 | |
Record name | 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-79-3 | |
Record name | 5-Bromo-N-(2-methoxyethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.